Product packaging for 6-Bromo-7-fluoroquinolin-2-amine(Cat. No.:)

6-Bromo-7-fluoroquinolin-2-amine

Cat. No.: B15331357
M. Wt: 241.06 g/mol
InChI Key: OUVPHQKZNSRMKE-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Material Research

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activities. nih.gov It is recognized as a "privileged scaffold" in drug discovery due to its ability to bind to a variety of biological targets with high affinity. benthamdirect.comresearchgate.net This versatility has led to the development of numerous quinoline-based drugs, including anticancer agents, antimalarials, and antibacterials. nih.govbldpharm.com For instance, the renowned antimalarial drug quinine (B1679958) and the anticancer agent camptothecin (B557342) both feature the quinoline core, highlighting its historical and ongoing importance in medicine. bldpharm.com Beyond pharmaceuticals, quinoline derivatives are also investigated for their applications in material science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs), owing to their unique photophysical properties. nih.gov

Overview of Halogenated Quinoline Derivatives in Modern Chemical Synthesis and Biological Investigations

The incorporation of halogen atoms into the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of these compounds. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Fluorine, in particular, is a bioisostere for the hydrogen atom and can lead to improved metabolic stability and binding affinity due to its high electronegativity and ability to form strong hydrogen bonds. nih.gov The introduction of fluorine into the quinoline ring has been instrumental in the development of potent antibacterial agents known as fluoroquinolones. researchgate.net

Bromine, on the other hand, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. researchgate.net Bromoquinoline derivatives have been explored as key intermediates in the synthesis of various multifunctional quinoline compounds and have demonstrated promising anticancer activities. nih.gov The presence of bromine can also direct further chemical modifications on the quinoline ring. nih.gov

The strategic placement of these halogens on the quinoline core is crucial and can be achieved through various synthetic methodologies, including metal-free halogenation protocols that offer an economical and regioselective approach. clockss.org

Research Rationale and Scope for 6-Bromo-7-fluoroquinolin-2-amine

While direct and extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The 2-aminoquinoline (B145021) scaffold itself is a key pharmacophore with a range of biological activities, including antimicrobial and anticancer properties. benthamdirect.comnih.gov

Given the established biological significance of 2-aminoquinolines and the proven benefits of bromo and fluoro substitutions, this compound represents a promising, yet underexplored, chemical entity. Future research into this compound would likely focus on its synthesis, characterization, and evaluation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The development of efficient synthetic routes and the exploration of its reactivity would be crucial first steps in unlocking the therapeutic potential of this specific halogenated quinoline derivative.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆BrFN₂
Molecular Weight 241.06 g/mol
IUPAC Name This compound
CAS Number 2092836-07-0 (Hypothetical)
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Table 2: Comparison of Related Halogenated Quinoline Derivatives

CompoundKey Structural FeaturesNoted Biological/Chemical RelevanceReference
6-Bromo-7-fluoroquinolin-3-amine Regioisomer of the title compoundCommercially available chemical intermediate. cymitquimica.com
6-fluoroquinolin-2-yl moiety Part of a larger, complex moleculeComponent of a potent, orally active histone deacetylase (HDAC) inhibitor with anticancer activity. nih.gov
5,7-dibromoquinoline derivatives Dibrominated quinoline scaffoldShowed significant inhibition of cancer cell proliferation. nih.gov
Fluoroquinolones Fluorine at position 6 and a carboxylic acid at position 3Broad-spectrum antibacterial agents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2 B15331357 6-Bromo-7-fluoroquinolin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

6-bromo-7-fluoroquinolin-2-amine

InChI

InChI=1S/C9H6BrFN2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H,(H2,12,13)

InChI Key

OUVPHQKZNSRMKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Br)F)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 6 Bromo 7 Fluoroquinolin 2 Amine

Advanced Synthetic Routes to the Quinoline (B57606) Nucleus Incorporating Halogens

The synthesis of the halogenated quinoline core of 6-Bromo-7-fluoroquinolin-2-amine relies on established yet refined cyclization methods, with halogen atoms typically introduced via carefully selected precursors.

Modified Skraup Synthesis and Related Cyclization Reactions for Quinoline Formation

The Skraup synthesis remains a fundamental method for creating the quinoline ring system. In the context of 6-Bromo-7-fluoroquinoline (B179352), a modified Skraup reaction is a key synthetic strategy. chemicalbook.comechemi.com This reaction typically involves the cyclization of a substituted aniline (B41778) with glycerol (B35011) in the presence of an acid and an oxidizing agent. For the target molecule, the synthesis starts with 3-Fluoro-4-bromoaniline, which already contains the required halogen atoms at the correct positions. chemicalbook.com

The reaction proceeds by heating 3-Fluoro-4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent like sodium 3-nitrobenzenesulfonate. echemi.com The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent electrophilic cyclization followed by dehydration and oxidation yields the 6-bromo-7-fluoroquinoline core. researchgate.net Modern modifications of this reaction may utilize pressure tubes or alternative, less hazardous oxidizing agents to improve safety and yield. researchgate.net

Table 1: Representative Conditions for Modified Skraup Synthesis
Starting MaterialReagentsConditionsProductYieldReference
3-Fluoro-4-bromoanilineGlycerol, H₂SO₄, Sodium 3-nitrobenzenesulfonateHeat to 120-140°C6-Bromo-7-fluoroquinoline85.8% echemi.com
4-Bromo-2-fluoroanilineGlycerol, H₂SO₄, Ferrous sulfateHeat to 140°C6-Bromo-7-fluoroquinolineNot specified echemi.com
AnilineGlycerol, H₂SO₄, IodineHeat to 110°C, then 170°CQuinolineNot specified researchgate.net

Regioselective Halogenation Strategies for Bromine and Fluorine Introduction

While direct halogenation of the quinoline ring is a known strategy, achieving the specific 6-bromo-7-fluoro substitution pattern is challenging and often results in mixtures of isomers. Therefore, for the synthesis of this particular compound, the halogens are not typically introduced onto a pre-formed quinoline nucleus. Instead, the regioselectivity is controlled by starting with a precursor that is already halogenated in the desired positions.

The use of 3-Fluoro-4-bromoaniline as the starting material in the Skraup synthesis is the primary strategy to ensure the correct placement of the bromine and fluorine atoms on the resulting quinoline ring. chemicalbook.comechemi.com This approach bypasses the difficulties of direct, regioselective C-H functionalization of the quinoline core for these specific positions.

Multistep Synthetic Approaches from Substituted Precursors

Formation of the Quinoline Ring : As detailed under the Modified Skraup Synthesis, 3-Fluoro-4-bromoaniline is reacted with glycerol and sulfuric acid to form 6-bromo-7-fluoroquinoline. echemi.com

Introduction of the Amine Group : The amine group at the C2 position is typically introduced in a subsequent step. A common method involves the conversion of the corresponding quinolin-2-one (or carbostyril) intermediate. The 6-bromo-7-fluoroquinolin-2-one can be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-chloro-6-bromo-7-fluoroquinoline.

Amination : The resulting 2-chloro derivative is then subjected to nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the final product, this compound.

Alternative strategies for synthesizing 2-aminoquinolines include one-pot reactions from 2-nitrobenzaldehydes and acetonitrile, which proceed via reductive cyclization. rsc.org Another approach involves the KOtBu-mediated reaction of 2-aminoaryl aldehydes with nitriles. researchgate.net

Functional Group Transformations and Derivatization Strategies of this compound

Once synthesized, this compound possesses two key functional handles for further derivatization: the amine moiety at C2 and the bromo substituent at C6.

Amination Reactions and Modifications of the Amine Moiety

The 2-amino group is a versatile site for further modification. It can undergo a variety of reactions common to primary aromatic amines, including:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation : N-alkylation to form secondary or tertiary amines, although this can sometimes be challenging to control.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted secondary amines. acs.org

These modifications are crucial in medicinal chemistry for tuning the compound's physicochemical properties and biological activity. For instance, simplified 2-aminoquinoline (B145021) scaffolds have been developed as potent and selective inhibitors of neuronal nitric oxide synthase. acs.org

Palladium-Catalyzed Coupling Reactions for Further Functionalization (e.g., Catellani-Type, Sonogashira)

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecules. nih.gov

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This is a powerful method for introducing carbon-carbon triple bonds, which can serve as precursors for other functional groups or as part of a larger molecular scaffold.

Catellani-Type Reactions : Discovered by Marta Catellani, this reaction allows for the di- or tri-functionalization of an aryl halide. wikipedia.org It utilizes a palladium catalyst and a norbornene mediator to orchestrate an ortho-C-H functionalization followed by an ipso cross-coupling reaction. While a direct application on this compound is not explicitly detailed, the principles could be applied to derivatize the molecule at the C5 and C6 positions in a single, domino reaction sequence. wikipedia.orgchemspider.comwenxuecity.comorgsyn.org

Other valuable palladium-catalyzed reactions include the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions highlight the synthetic versatility conferred by the C6-bromo substituent.

Table 2: Potential Palladium-Catalyzed Reactions for Functionalization
Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting FunctionalityReference
Sonogashira Terminal AlkynePd(PPh₃)₄, CuI, Amine BaseC6-Alkynyl nih.gov
Suzuki Aryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)C6-Aryl/Vinyl wikipedia.org
Heck AlkenePd(OAc)₂, PPh₃, BaseC6-AlkenylN/A
Buchwald-Hartwig AminePd Catalyst, Ligand (e.g., BINAP), BaseC6-AminoN/A
Catellani Alkyl Halide & NorbornenePd(OAc)₂, Norbornene, K₂CO₃C5-Alkyl, C6-Functionalization wikipedia.org

Nucleophilic Aromatic Substitution (NAS) Approaches

The introduction of the amino group at the C-2 position of the 6-bromo-7-fluoroquinoline scaffold is a critical transformation that can be achieved through Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of 2-aminoquinolines, this often involves the displacement of a halide at the C-2 position.

The reactivity of haloquinolines in SNAr reactions is influenced by the nature of the halogen and the position of electron-withdrawing groups. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, a step that is facilitated by a more electronegative halogen which increases the electrophilicity of the carbon. The pyridine (B92270) ring of the quinoline system is inherently electron-deficient, which activates it towards nucleophilic attack, particularly at the C-2 and C-4 positions.

A common method for the amination of haloquinolines is the Chichibabin reaction, which typically uses sodium amide (NaNH₂) in liquid ammonia. However, for more complex substrates or to achieve higher selectivity, modern cross-coupling reactions are often preferred.

A highly effective method for the amination of aryl halides is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with a broad substrate scope. wikipedia.orgnih.gov For the synthesis of this compound, a precursor such as 2-chloro-6-bromo-7-fluoroquinoline would be required. The Buchwald-Hartwig reaction would then be employed using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), followed by hydrolysis to yield the primary amine. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine (or its amide conjugate) to the palladium center, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Reaction Reagents and Conditions Product Yield Reference
Buchwald-Hartwig Amination6-bromo-2-chloroquinoline (B23617), LiN(SiMe₃)₂, Pd₂(dba)₃, BINAP, Toluene, 80 °C2-Amino-6-bromoquinolineNot specified nih.gov

This table presents data for a closely related analog, as specific data for this compound was not available in the searched literature.

Chemo- and Regioselective Transformations for Analog Synthesis

The synthesis of analogs of this compound relies on the ability to perform chemical transformations with high chemo- and regioselectivity. The presence of two different halogen atoms (bromine and fluorine) on the quinoline ring offers opportunities for selective functionalization.

In the case of 6-bromo-7-fluoroquinoline, the different reactivities of the C-Br and C-F bonds, as well as the activation of different positions on the quinoline ring, can be exploited. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings, the C-Br bond is generally more reactive than the C-F bond, allowing for selective substitution at the C-6 position.

Conversely, for nucleophilic aromatic substitution, the fluorine atom at C-7 makes this position susceptible to attack, especially with strong nucleophiles. However, the C-2 and C-4 positions of the quinoline ring are generally more activated towards nucleophilic attack than the positions on the benzene (B151609) ring.

A key challenge in the synthesis of analogs is controlling the regioselectivity of amination on a dihaloquinoline. A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that selective amination at the C-2 position can be achieved in the presence of a C-6 bromine. nih.gov This selectivity is crucial for synthesizing compounds like this compound from a dihalo precursor. The choice of palladium catalyst, ligand, and reaction conditions plays a critical role in directing the reaction to the desired position. For example, the use of bulky phosphine (B1218219) ligands in the Buchwald-Hartwig reaction can influence the regioselectivity of the amination. wikipedia.orgnih.gov

Starting Material Reaction Reagents and Conditions Product Selectivity Reference
6-bromo-2-chloroquinolineBuchwald-Hartwig AminationMorpholine, Pd(OAc)₂, BINAP, NaOtBu, Toluene, 80 °C6-Bromo-2-morpholinoquinolineSelective amination at C-2 nih.gov
6-bromo-2-chloroquinolineBuchwald-Hartwig AminationLiN(SiMe₃)₂, Pd₂(dba)₃, BINAP, Toluene, 80 °C2-Amino-6-bromoquinolineSelective amination at C-2 nih.gov

This table illustrates the regioselective amination of a closely related dihaloquinoline.

Reaction Mechanism Elucidation in Synthetic Pathways

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules like this compound. The primary synthetic route involves the Skraup synthesis to form the quinoline core, followed by a nucleophilic amination.

Skraup Synthesis Mechanism: The Skraup synthesis of 6-bromo-7-fluoroquinoline from 4-bromo-3-fluoroaniline (B116652) and glycerol in the presence of an oxidizing agent and sulfuric acid proceeds through a series of established steps. chemicalbook.com

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Michael Addition: The amino group of 4-bromo-3-fluoroaniline acts as a nucleophile and adds to the acrolein in a Michael (1,4-addition) reaction.

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

Dehydration and Oxidation: The cyclized intermediate is then dehydrated and subsequently oxidized (often by the co-reactant nitrobenzene (B124822) or another oxidizing agent) to form the aromatic quinoline ring system.

Nucleophilic Aromatic Substitution (Buchwald-Hartwig) Mechanism: The proposed Buchwald-Hartwig amination to introduce the 2-amino group follows a well-studied catalytic cycle. wikipedia.orgnih.govnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of a 2-chloro-6-bromo-7-fluoroquinoline precursor to form a Pd(II) complex.

Amine Coordination and Deprotonation: The ammonia equivalent (e.g., LiN(SiMe₃)₂) coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the C-N bond of the 2-aminoquinoline product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Bromo-7-fluoroquinolin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule, along with information about neighboring protons through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the amine group. The positions of the bromine and fluorine atoms, along with the amino group, create a unique pattern of signals.

The aromatic region would feature signals for the four protons on the quinoline ring system. The protons at the C3 and C4 positions would likely appear as doublets, coupled to each other. The protons at the C5 and C8 positions would also show characteristic splitting, influenced by coupling to each other and, notably, to the fluorine atom at C7. The amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 6.8 - 7.0 d (doublet) J_H3-H4 ≈ 8.5 - 9.0
H-4 7.7 - 7.9 d (doublet) J_H4-H3 ≈ 8.5 - 9.0
H-5 7.8 - 8.0 d (doublet) J_H5-F7 ≈ 9.0 - 10.0 (ortho)
H-8 7.4 - 7.6 d (doublet) J_H8-F7 ≈ 6.0 - 7.0 (meta)

Note: The data in this table is predicted based on the analysis of structurally similar quinoline derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. The chemical shifts are significantly influenced by the attached substituents. The carbon bonded to the highly electronegative fluorine atom (C-7) will appear at a characteristic downfield shift and will be split into a doublet due to one-bond C-F coupling. Similarly, carbons C-6 and C-8 will show smaller couplings to the fluorine atom. The carbon attached to bromine (C-6) will also have a characteristic shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm) Predicted ¹JCF (Hz)
C-2 158 - 160 -
C-3 110 - 112 -
C-4 138 - 140 -
C-4a 148 - 150 ~5
C-5 125 - 127 ~4
C-6 115 - 117 ~20
C-7 155 - 157 (d) ~250
C-8 118 - 120 ~15

Note: The data in this table is predicted based on the analysis of substituted quinolines and known substituent effects in ¹³C NMR. nih.govwisc.edu Actual experimental values may vary.

Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique for characterization. nih.govnih.govmdpi.com A single signal is expected for the fluorine atom at the C-7 position. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the ortho proton (H-8) and the meta proton (H-5). This provides definitive confirmation of the fluorine's position on the aromatic ring. The large chemical shift range of ¹⁹F NMR makes it an unambiguous probe. mdpi.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

Note: The data in this table is predicted based on typical values for fluoroaromatic compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

High-Resolution Mass Spectrometry is critical for confirming the molecular formula of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental composition. A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z (for C₉H₆⁷⁹BrFN₂) Calculated m/z (for C₉H₆⁸¹BrFN₂) Interpretation
[M]⁺ 239.9722 241.9702 Molecular ion
[M-HCN]⁺ 212.9643 214.9623 Loss of hydrogen cyanide from the pyridine (B92270) ring

Note: The data in this table represents calculated exact masses. Fragmentation patterns are predicted based on common pathways for quinoline structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum would confirm the presence of the primary amine and the aromatic quinoline system.

Key expected absorptions include:

N-H Stretching: Two distinct sharp to medium bands in the region of 3500-3300 cm⁻¹, characteristic of a primary amine (-NH₂). wpmucdn.com

N-H Bending: A vibration typically observed around 1640-1560 cm⁻¹. wpmucdn.com

C=C and C=N Stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region, corresponding to the aromatic quinoline core.

C-F Stretching: A strong, characteristic absorption band in the 1300-1100 cm⁻¹ region.

C-Br Stretching: A signal in the fingerprint region, typically found at lower wavenumbers (< 600 cm⁻¹).

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Functional Group Assignment
3500 - 3300 Medium, Sharp (doublet) N-H Stretch (primary amine)
1640 - 1560 Medium N-H Bend (primary amine)
1620 - 1450 Medium to Strong, Sharp C=C and C=N Aromatic Ring Stretch
1300 - 1100 Strong C-F Stretch

Note: The data in this table is based on characteristic IR absorption frequencies for known functional groups. wpmucdn.com

X-ray Diffraction for Solid-State Structure Determination

Should this compound be crystallized into a single crystal of sufficient quality, X-ray diffraction would provide the ultimate structural confirmation. researchgate.netrsc.org This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting data would yield unambiguous information on:

Atomic Connectivity: Confirming the bonding arrangement predicted by NMR.

Bond Lengths and Angles: Providing precise measurements for all bonds and angles within the molecule.

Intermolecular Interactions: Revealing how molecules are arranged in the crystal lattice, including potential hydrogen bonding between the amine group of one molecule and the nitrogen or fluorine atoms of a neighboring molecule.

While a powerful technique, its application is entirely dependent on the ability to grow suitable single crystals of the compound.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for qualitatively monitoring the progress of a chemical reaction. It allows for the simultaneous analysis of the starting materials, reaction mixture, and products on a single plate.

Principle and Application for this compound:

In the context of synthesizing this compound, TLC would be employed to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The polarity of the compounds plays a crucial role in their separation. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances, leading to a lower Rf value. For this compound, which possesses a polar amino group, it is expected to have a lower Rf value compared to a less polar precursor.

Reaction Monitoring:

To monitor a reaction, three lanes are typically spotted on a TLC plate:

The starting material.

A co-spot of the starting material and the reaction mixture.

The reaction mixture.

The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the progression of the reaction. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Solvent System and Visualization:

The choice of the mobile phase is critical for achieving good separation. For quinoline derivatives, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The ratio is optimized to achieve an Rf value for the product that is typically between 0.3 and 0.5 for clear separation.

Since many organic compounds, including quinoline derivatives, are colorless, visualization of the spots on the TLC plate is often necessary. This is typically achieved by using a UV lamp, as compounds containing aromatic rings like the quinoline system are often UV-active and will appear as dark spots on a fluorescent background. Chemical staining agents can also be used for visualization. labinsights.nl

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for confirming the identity and assessing the purity of synthetic compounds.

Principle and Application for this compound:

In an LC-MS analysis, the sample is first injected into an HPLC system. The components of the mixture are separated as they pass through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and, in many cases, its structural fragments.

Purity Assessment:

For this compound, LC-MS would be used to determine the purity of the final product. A high-purity sample should ideally show a single major peak in the chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. For many research applications, a purity of >95% is often required. rsc.org

Confirmation of Identity:

The mass spectrum obtained from the LC-MS analysis provides crucial evidence for the identity of the synthesized compound. For this compound (C9H6BrFN2), the expected monoisotopic mass would be approximately 240.97 g/mol . The mass spectrometer would detect the protonated molecule [M+H]+ at an m/z corresponding to this mass, confirming the presence of the desired product.

Illustrative LC-MS Parameters for Quinoline Derivatives:

While specific parameters for this compound are not documented, a general LC-MS method for related quinoline compounds might involve the following:

ParameterTypical Value/Condition
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection UV detector (e.g., at 254 nm) and Mass Spectrometer

This combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in both the purity and identity of the synthesized this compound, making it an essential technique in its research and development.

Computational Chemistry and Theoretical Investigations of 6 Bromo 7 Fluoroquinolin 2 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like 6-bromo-7-fluoroquinolin-2-amine and its analogs. These methods provide insights into how a molecule will interact with other species. nih.gov

DFT studies on substituted quinolines and related heterocyclic systems have been used to calculate key quantum chemical properties. nih.gov These properties include:

EHOMO (Highest Occupied Molecular Orbital Energy): Indicates the ability of a molecule to donate electrons.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Reflects the ability of a molecule to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity.

Hardness (η) and Softness (σ): These parameters describe the resistance to change in electron distribution.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Electron Affinity (A) and Ionization Potential (I): Relate to the energy change upon gaining or losing an electron.

For instance, in a study of quinazoline (B50416) derivatives, DFT calculations were used to correlate these quantum chemical parameters with their corrosion inhibition efficiency. Similarly, the fluorescence properties of multi-substituted quinoline (B57606) derivatives have been successfully understood through DFT and Time-Dependent DFT (TD-DFT) calculations. bohrium.com The analysis of frontier molecular orbitals (FMOs) is particularly crucial as it details how a molecule interacts with other species, influencing its reactivity and light absorption capabilities. nih.gov

Table 1: Key Quantum Chemical Parameters Calculated for Quinoline Analogs using DFT. (Illustrative data based on typical findings for similar compounds)
ParameterDescriptionTypical Value Range for Quinoline Derivatives
EHOMOHighest Occupied Molecular Orbital Energy (eV)-6.5 to -5.5
ELUMOLowest Unoccupied Molecular Orbital Energy (eV)-2.0 to -1.0
Energy Gap (ΔE)ELUMO - EHOMO (eV)4.0 to 5.5
Dipole Moment (μ)Debye2.0 to 5.0

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are crucial for their biological effects. scholarsresearchlibrary.comresearchgate.net

For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets, including cancer cells and microbes. scholarsresearchlibrary.commdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity. jocpr.com

A typical QSAR study involves:

Dataset selection: A series of compounds with known biological activities is chosen. scholarsresearchlibrary.com

Descriptor calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound. jocpr.com

Model development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. jocpr.comscholarsresearchlibrary.com

Model validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents yielded a model with a high coefficient of determination (R²) of 0.913, indicating a strong correlation between the predicted and observed activities. mdpi.com Similarly, a 2D-QSAR study on quinoline derivatives as antitubercular agents resulted in a model with a squared correlation coefficient (r²) of 0.9182. scholarsresearchlibrary.com These models provide valuable insights into the structure-activity relationships and guide the design of more potent analogs. scholarsresearchlibrary.commdpi.com

Table 2: Statistical Parameters from a Representative 3D-QSAR (CoMFA) Study on Quinoline Derivatives. mdpi.com
ParameterValueSignificance
q² (Cross-validated correlation coefficient)0.625Indicates good predictive ability of the model.
R² (Non-cross-validated correlation coefficient)0.913Shows a strong correlation between predicted and observed values.
F-value-Indicates the statistical significance of the model.
Standard Error of Estimate (SEE)-Measures the goodness of fit of the model.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.govdoi.org These methods are crucial in drug discovery for predicting the binding affinity and understanding the binding mode of a compound. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity. researchgate.net For instance, docking studies of quinoline derivatives with various protein targets, like epidermal growth factor receptor (EGFR) and HIV reverse transcriptase, have revealed crucial amino acid residues involved in the binding. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. doi.org MD simulations can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon ligand binding. mdpi.com The stability of the complex is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. doi.org Studies on quinoline derivatives have used MD simulations to confirm the stability of the ligand-protein complexes and to validate the docking results. researchgate.netnih.gov

Table 3: Illustrative Results from a Molecular Docking Study of a Quinoline Analog.
ParameterValueInterpretation
Binding Energy (kcal/mol)-8.5Indicates a strong binding affinity to the target protein.
Key Interacting ResiduesLys101, Tyr188, Pro225Amino acids forming hydrogen bonds and π-interactions with the ligand. nih.gov
RMSD (Å)1.5A low RMSD value suggests a stable binding pose.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Molecular Descriptors

In the process of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico methods are widely used to predict these properties at an early stage, helping to identify candidates with favorable drug-like characteristics and reduce the likelihood of late-stage failures. nih.govnih.gov

Various computational tools and models are available to predict ADME-related molecular descriptors. nih.gov These predictions are often based on the physicochemical properties of the molecule, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, which are part of Lipinski's rule of five. tandfonline.com

For quinoline derivatives, in silico ADME predictions have been performed in numerous studies. nih.govtandfonline.com These studies typically evaluate parameters such as:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. rsc.org

Caco-2 cell permeability: An in vitro model for predicting intestinal absorption. rsc.org

Blood-Brain Barrier (BBB) penetration: Indicates the ability of a compound to cross into the central nervous system. rsc.org

Cytochrome P450 (CYP) enzyme inhibition: Predicts potential drug-drug interactions. researchgate.net

Toxicity prediction: Computational tools can also be used to predict potential toxicity, such as mutagenicity and carcinogenicity. researchgate.netnih.gov

Studies have shown that many quinoline derivatives possess promising drug-like properties with good predicted oral bioavailability and low toxicity. nih.govresearchgate.net

Table 4: Predicted ADME Properties for a Representative Quinoline Derivative. rsc.org
PropertyPredicted ValueAcceptable Range
Human Intestinal Absorption (HIA) (%)>80High: >80%, Poor: <25%
Caco-2 Permeability (nm/s)ModeratePoor: <25, Great: >500
Blood-Brain Barrier (BBB) PermeabilityWithin range-3.0 to 1.2
MutagenicityNon-mutagenic-

In-Silico Studies for Lead Optimization and Derivative Design

In-silico methods play a pivotal role in the lead optimization phase of drug discovery, where the goal is to modify a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net By leveraging the insights gained from computational studies like QSAR, molecular docking, and ADME predictions, medicinal chemists can rationally design new derivatives with enhanced therapeutic potential. mdpi.comnih.gov

The process of in-silico lead optimization for quinoline derivatives typically involves:

Identifying key structural features: Analysis of QSAR models and docking results helps to identify the parts of the molecule that are essential for activity and those that can be modified. mdpi.com

Designing new analogs: Based on this information, new derivatives are designed by adding, removing, or modifying functional groups. nih.gov

Virtual screening: The designed compounds are then virtually screened using the established computational models to predict their activity and ADME properties. mdpi.com

Prioritizing candidates for synthesis: The most promising candidates are selected for chemical synthesis and subsequent experimental evaluation. tandfonline.com

Investigation of Molecular Mechanisms of Biological Activity and Target Engagement for 6 Bromo 7 Fluoroquinolin 2 Amine and Its Derivatives

Enzyme Inhibition Studies

DNA Gyrase and Topoisomerase IV Modulatory Effects

Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov They function as heterotetramers, with DNA gyrase composed of GyrA and GyrB subunits and topoisomerase IV composed of ParC and ParE subunits. nih.gov Quinolones exert their antibacterial effect by stabilizing the covalent complex between the enzyme and DNA, which results in double-stranded DNA breaks. nih.govnih.gov

The chemical structure of the quinolone core is critical for its interaction with the enzyme-DNA complex. While specific studies on 6-bromo-7-fluoroquinolin-2-amine are not extensively detailed in the available literature, the structure-activity relationships of quinolone derivatives have been widely studied. nih.govnih.gov The N-1 atom of the quinolone core, for instance, has been shown to be significant for both enzymatic and bacteriological inhibition. nih.gov Modifications at positions C6 and C7 of the quinoline (B57606) ring are known to influence the potency and spectrum of activity of these inhibitors. The presence of a fluorine atom at position C6 and various substituents at C7 are common features in many potent fluoroquinolone antibacterials.

Table 1: Key Bacterial Topoisomerases Targeted by Quinolone Derivatives
EnzymeSubunitsPrimary FunctionReference
DNA GyraseGyrA, GyrBIntroduces negative supercoils into DNA nih.gov
Topoisomerase IVParC, ParEDecatenates daughter chromosomes after replication nih.gov

Histone Deacetylase (HDAC) Inhibition Profiles and Class Selectivity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as a promising class of anticancer agents. A novel series of HDAC inhibitors incorporating a 6-fluoroquinoline (B108479) moiety has been described, demonstrating class I subtype selectivity. nih.gov One such derivative, 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), was identified as a potent, orally active HDAC inhibitor with an IC50 value of less than 100 nM. nih.gov This compound exhibited dose-related activity in a LoVo human colon cancer xenograft model and was nominated for clinical development. nih.gov

Table 2: Example of a 6-Fluoroquinoline-Containing HDAC Inhibitor
CompoundTargetActivityReference
CHR-3996Class I HDACsIC50 < 100 nM nih.gov

Cytochrome P450 (CYP450) Enzyme Modulation and Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) Enzyme Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. It has emerged as a potential therapeutic target in cancer. nih.gov Several small molecule inhibitors of PRMT5 are currently in clinical development. nih.gov These inhibitors can be either substrate-competitive or S-adenosyl-l-methionine (SAM)-competitive. While direct inhibition of PRMT5 by this compound has not been reported, the development of selective PRMT5 inhibitors is an active area of research. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govmdpi.comscispace.comresearchgate.net Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) core. nih.gov These inhibitors target the ATP-binding site of the EGFR kinase domain, playing a crucial role in cancer therapy.

Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline ring significantly impact the inhibitory activity and selectivity towards different forms of EGFR, including wild-type and mutant versions. mdpi.com For instance, the introduction of various substituents at the C6 and C7 positions of the quinazoline core has been extensively explored to optimize potency and pharmacokinetic properties. A series of 6,7-disubstituted 4-anilino-quinazoline derivatives have been synthesized and shown to be potent EGFR inhibitors. mdpi.com While specific data for this compound is limited, the presence of a halogen at the 6-position and a fluorine at the 7-position are common features in many potent kinase inhibitors, suggesting that this compound could serve as a valuable scaffold for the design of novel EGFR inhibitors.

Table 3: Examples of Quinazoline-Based EGFR Kinase Inhibitors
InhibitorGenerationTargetReference
GefitinibFirstEGFR nih.gov
ErlotinibFirstEGFR nih.gov
LapatinibFirstEGFR, HER2 nih.govnih.gov
AfatinibSecondEGFR, HER2, HER4
DacomitinibSecondEGFR, HER2, HER4

Proteasome and Nicotinamide (B372718) Phosphoribosyltransferase (Nampt) Inhibition

The proteasome and nicotinamide phosphoribosyltransferase (Nampt) are two other important targets in cancer therapy. While there is no direct evidence of this compound inhibiting the proteasome, derivatives of the related quinazoline scaffold have been investigated as inhibitors of Nampt.

Nampt is a key enzyme in the salvage pathway of NAD+ biosynthesis, and its inhibition can lead to energy depletion and cell death in cancer cells. A potent cytotoxic agent, 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(3-pyridylmethyl)benzamide, was found to target Nampt. Structure-activity relationship studies of this class of compounds revealed that the quinazolin-4-one moiety is crucial for activity. This suggests that quinoline and quinazoline derivatives, potentially including those related to this compound, could be explored for their Nampt inhibitory potential.

TET Enzyme Inhibition

Currently, there is no available scientific literature that specifically documents the interaction of this compound or its direct derivatives with Ten-Eleven Translocation (TET) enzymes. The potential for this class of compounds to act as inhibitors or modulators of TET enzymes, which are crucial in DNA demethylation and gene regulation, remains an uninvestigated area of research.

RAS Protein Interaction and Inhibition

Similar to TET enzymes, the interaction between this compound and RAS proteins has not been described in the existing research literature. The RAS family of small GTPases are central regulators of cell proliferation and survival, and their inhibition is a major goal in oncology research. However, no studies have yet linked the this compound scaffold to direct or indirect modulation of RAS protein activity or its signaling pathways.

Receptor Binding and Signaling Pathway Modulation

While specific binding data for this compound is scarce, the broader quinoline class is known for its diverse receptor interactions.

Characterization of Specific Receptor Affinities and Selectivities

Specific receptor affinity and selectivity profiles for this compound are not currently established. However, research into quinoline derivatives highlights the scaffold's potential for potent and selective receptor engagement. For instance, a derivative of 6-fluoroquinoline, the compound CHR-3996, was developed as a potent, class I selective histone deacetylase (HDAC) inhibitor with IC₅₀ values under 100 nM. This demonstrates that the fluoroquinoline core can be functionalized to achieve high affinity and selectivity for specific enzyme targets, suggesting that this compound could serve as a valuable scaffold for developing targeted inhibitors.

Another related molecule, 6'-bromo-5',6'-didehydro-6'-deoxy-6'-fluorohomoadenosine (BDDFHA), acts as a mechanism-based inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. It covalently modifies the enzyme, leading to its inactivation. This illustrates that bromo-fluoro substituted heterocyclic compounds can exhibit highly specific, mechanism-based interactions with enzyme targets.

Toll-like Receptor (TLR) Agonism/Antagonism Mechanisms

The quinoline scaffold is a key feature in many synthetic modulators of Toll-like receptors (TLRs), particularly the endosomal receptors TLR7 and TLR8, which are crucial for innate immune responses to viral single-stranded RNA. TLR7 and TLR8 activation initiates downstream signaling through the MyD88 adapter protein, leading to the activation of transcription factors like IRF7 and NF-κB, which in turn drive the production of type I interferons and other pro-inflammatory cytokines.

While no studies directly report on the TLR activity of this compound, research on related imidazoquinolines provides a clear mechanistic model. These molecules bind within a hydrophobic pocket at the dimer interface of the TLR7 and TLR8 receptors. The conformation of the resulting ligand-receptor complex determines the signaling outcome. Small structural modifications can dramatically alter function, switching a compound from a potent agonist to a competitive antagonist. This sensitivity is due to steric interactions within the binding pocket that can either stabilize the active (agonist) or inactive (antagonist) conformation of the receptor dimer. Several quinoline-based TLR7 agonists have advanced to clinical studies, underscoring the therapeutic potential of this chemical class in modulating immune responses for viral infections and cancer.

Cellular Effects and Mechanistic Elucidation in In Vitro Models

Modulation of Cell Proliferation and Induction of Apoptosis Pathways

Direct evidence of how this compound affects cell proliferation and apoptosis is not available. However, extensive research on related quinoline and quinazoline structures demonstrates their significant potential to induce cytotoxic and pro-apoptotic effects in cancer cells.

Derivatives of a related 6-fluoroquinoline scaffold have been shown to possess anti-proliferative activity. For example, the HDAC inhibitor CHR-3996 demonstrated potent effects in cell proliferation assays, which led to its selection for in vivo tumor xenograft studies.

The induction of apoptosis is a common mechanism for quinoline- and quinazoline-based anticancer agents. Studies on the quinazoline derivative DW-8 in colorectal cancer cells showed it induces cell cycle arrest at the G2 phase and triggers the intrinsic apoptotic pathway. This was evidenced by the activation of initiator caspase-9 and executioner caspases-3 and -7, leading to nuclear fragmentation. Apoptosis induction is often confirmed using flow cytometry to detect markers such as Annexin V binding, which indicates the externalization of phosphatidylserine (B164497) on the cell membrane—a hallmark of early apoptosis.

The table below summarizes cellular effects observed for various quinoline and quinazoline derivatives in in vitro cancer models, illustrating the common pathways modulated by this class of compounds.

Compound ClassExample CompoundCell Line(s)Observed Cellular EffectsApoptotic Pathway
Fluoroquinoline Derivative CHR-3996Human Tumor Cell LinesInhibition of cell proliferation.Not specified, linked to HDAC inhibition.
Anilinoquinazoline DW-8SW620 (Colorectal Cancer)Cell cycle arrest at G2 phase; Induction of apoptosis; Increased reactive oxygen species (ROS).Intrinsic pathway (Caspase-9, -3, -7 activation).
Imidazoquinoline TLR7/8 AgonistsImmune CellsInduction of cytokine production (e.g., IFN-α).Not directly cytotoxic; immune-mediated cell killing.

These findings collectively suggest that the this compound core structure is a promising platform for the development of novel therapeutics targeting cell proliferation and apoptosis, likely through mechanisms involving specific enzyme or receptor modulation.

Disruption of DNA Replication and Cellular Processes in Microorganisms

The primary mechanism by which fluoroquinolones, a class of compounds to which this compound belongs, exert their antimicrobial effects is through the disruption of essential bacterial DNA processes. oup.comnih.gov These compounds target two vital type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. oup.comnih.gov DNA gyrase, composed of GyrA and GyrB subunits, is crucial for introducing negative supercoils into DNA, a process necessary for the initiation of DNA replication. oup.comnih.gov It also resolves positive superhelical twists that form ahead of the replication fork. oup.com Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following replication, enabling their segregation into daughter cells. oup.com

Fluoroquinolones interrupt these processes by stabilizing the transient covalent complexes formed between the topoisomerases and DNA. nih.govpnas.org This creates a blockage that halts the progression of the DNA replication fork and can lead to the generation of lethal double-strand DNA breaks. nih.govpnas.org The specific primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the main site of action. oup.com

Antiretroviral Activity via Tat-mediated Transcription Inhibition

Certain quinolone derivatives have demonstrated promising antiretroviral activity through a mechanism distinct from their antibacterial action. Specifically, a class of compounds known as 6-desfluoroquinolones has been identified as inhibitors of HIV-1 Tat-mediated transcription. nih.govresearchgate.net The HIV-1 Tat protein is an essential regulatory protein that dramatically enhances viral gene expression by binding to a specific RNA element known as the trans-activation-responsive region (TAR). nih.gov This interaction is critical for the processivity of RNA polymerase II and efficient transcription of the viral genome. nih.gov

Quinolone derivatives, such as the 6-desfluoroquinolones, have been shown to interfere with this crucial Tat-TAR interaction. researchgate.netnih.gov For instance, the quinolone derivative WM5 was found to inhibit the formation of the Tat-TAR complex, leading to a significant dose-dependent reduction in Tat-mediated trans-activation from the HIV-1 long terminal repeat (LTR). nih.gov This novel mechanism of action makes these compounds interesting candidates for antiviral therapy, as they target a step in the viral replication cycle that has not been exploited by currently available antiretroviral drugs. researchgate.netconsensus.app The development of such inhibitors could offer new strategies to combat HIV, particularly in addressing issues like latent viral reservoirs. nih.gov

Antileishmanial Action Mechanisms

Quinoline-based compounds have emerged as a significant area of research in the development of new treatments for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. sigmaaldrich.comfrontiersin.org The mechanisms of action for these compounds are multifaceted and appear to target the parasite's essential metabolic and cellular processes.

One of the key proposed mechanisms is the targeting of the parasite's mitochondrial function. Studies on quinoline derivatives have indicated that they can induce a significant increase in the production of reactive oxygen species (ROS) within the parasite. sigmaaldrich.com This oxidative stress can lead to damage of cellular components and trigger cell death pathways. Furthermore, some quinoline derivatives, such as tafenoquine, are known to target the mitochondrial respiratory complex III. nih.gov This interference with the electron transport chain disrupts the mitochondrial membrane potential and impairs ATP synthesis. In response to this mitochondrial dysfunction, some Leishmania species may exhibit an increase in glycolytic ATP synthesis as a compensatory mechanism. nih.gov The disruption of mitochondrial integrity and the induction of oxidative stress are considered key events in the antileishmanial activity of these compounds. sigmaaldrich.com

The following table summarizes the antileishmanial activity of selected quinoline derivatives against different Leishmania species.

Compound/DrugLeishmania SpeciesActivity Metric (IC₅₀)Reference
QuinDer1L. amazonensis amastigotes0.0911 µM sigmaaldrich.com
MiltefosineL. amazonensis amastigotes12.7 µM sigmaaldrich.com
ChloroquineL. amazonensis intracellular amastigotesActive (in vitro) nih.gov
2-n-propylquinolineL. donovani (in vivo)~100% parasite reduction in liver nih.gov
2-trans-epoxypropyl quinolineL. donovani (in vivo)87% parasite reduction in liver nih.gov

Antimycobacterial Activity and Resistance Mechanisms

The quinoline scaffold is a recognized pharmacophore in the development of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govrsc.org Several quinoline derivatives have demonstrated significant in vitro activity against both drug-susceptible and multi-drug-resistant (MDR) strains of M. tuberculosis. rsc.org The search for new antimycobacterial agents is driven by the lengthy treatment regimens and the emergence of resistant strains. rsc.org

The primary mechanism of action for fluoroquinolones against M. tuberculosis is the inhibition of DNA gyrase. nih.gov Resistance to these compounds in mycobacteria, as in other bacteria, frequently arises from mutations in the genes encoding the subunits of this enzyme, specifically the gyrA and gyrB genes. nih.gov These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and result in reduced binding affinity of the drug to its target. nih.gov Another significant mechanism of resistance is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, thereby reducing its intracellular concentration and efficacy. nih.gov

The table below presents the antimycobacterial activity of representative quinoline derivatives.

CompoundMycobacterium StrainActivity Metric (MIC)Reference
Compound 6b21M. tuberculosis H37Rv0.9 µg/mL rsc.org
Compound 7bM. tuberculosis H37Rv10 µg/mL scilit.com
IsoniazidM. tuberculosis H37RvStandard utmb.edu
RifampicinM. tuberculosis H37RvStandard utmb.edu

Efflux Pump Inhibition in Bacterial Systems

In addition to their direct antimicrobial activity, certain quinoline derivatives have been investigated as efflux pump inhibitors (EPIs). nih.govingentaconnect.com Bacterial efflux pumps are transport proteins that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govingentaconnect.com The overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.gov By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics to which a bacterium has become resistant. nih.govumc.cl

Quinoline derivatives have been shown to potentiate the activity of various antibiotics by blocking efflux pumps such as the AcrAB-TolC system in Enterobacter aerogenes. ingentaconnect.comingentaconnect.com This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its effect. ingentaconnect.com The development of effective EPIs is a promising strategy to combat antibiotic resistance, and the quinoline scaffold is a key area of research in this field. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Impact of Halogen Substituents on Reactivity, Binding Affinity, and Selectivity

The nature and position of halogen substituents on the quinoline ring play a critical role in determining the biological activity, binding affinity, and selectivity of these compounds. nih.govacs.org Structure-activity relationship (SAR) studies have consistently shown that the presence of a fluorine atom, particularly at the C6 and C7 positions, significantly influences the compound's properties. nih.gov

The fluorine atom at the C7 position, as seen in this compound, is a common feature in many potent fluoroquinolone antibacterials, where it contributes to a broader spectrum of activity and higher intrinsic potency. nih.gov In the context of antileishmanial activity, the influence of a 7-fluoro substituent can be highly dependent on the other substitutions on the quinoline ring, in some cases increasing and in others decreasing the compound's potency. nih.gov Halogen atoms, through their electronic and steric properties, can enhance binding interactions with target proteins. drugdesign.org For instance, the introduction of chlorine atoms in certain kinase inhibitors has been shown to lead to more potent compounds by occupying an empty hydrophobic space in the ATP-binding domain of the enzyme. drugdesign.org

Investigation of this compound and its Derivatives Reveals Limited Publicly Available Research

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific research into the molecular mechanisms of biological activity and target engagement for the chemical compound This compound and its derivatives. Despite extensive searches for structure-activity relationships (SAR), the influence of substituent positioning on target interaction, and the modulation of molecular features for enhanced potency and permeability, no dedicated studies focusing solely on this specific quinoline scaffold were identified.

While the broader class of quinolines and their halogenated derivatives are subjects of extensive research in medicinal chemistry, the specific substitution pattern of a bromo group at the 6-position and a fluoro group at the 7-position of the 2-aminoquinoline (B145021) core does not appear in detailed biological investigations in the available literature. General principles of quinoline SAR often highlight the impact of substitutions on the quinoline ring in modulating antibacterial, anticancer, and other biological activities. However, without specific studies on this compound, any discussion of its biological profile would be speculative and fall outside the required focus.

Similarly, there is a lack of published data on how modifying molecular properties such as polar surface area (PSA) and lipophilicity (logP) for derivatives of this compound affects their cellular permeability and potency. Research on other quinoline-based compounds demonstrates that such modifications are crucial for optimizing pharmacokinetic and pharmacodynamic properties, but these findings cannot be directly extrapolated to the specific scaffold .

Due to the absence of specific research data for this compound and its derivatives in the public domain, it is not possible to provide an article that adheres to the requested detailed outline on its molecular mechanisms and structure-activity relationships. The creation of data tables and detailed research findings as requested is unachievable without primary or secondary research sources focused on this particular compound.

Applications in Advanced Chemical and Biomedical Research

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The quinoline (B57606) core, particularly when substituted with halogens, is a privileged scaffold in medicinal chemistry. The 6-bromo-7-fluoroquinolin-2-amine moiety serves as a highly versatile building block for the synthesis of complex molecules, most notably in the development of kinase inhibitors. Kinases are a critical class of enzymes that have been successfully targeted in drug discovery, with numerous inhibitors approved for therapeutic use, especially in oncology. mdpi.com

The 4-anilino-quin(az)oline framework, which can be derived from precursors like 6-bromo-quinoline, is a well-established hinge-binding motif that has demonstrated the ability to modulate kinase selectivity. mdpi.com For instance, the synthesis of compounds such as 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govuq.edu.aursc.orgtriazol-5-yl)quinolin-4-amine has been explored, incorporating a triazole motif as a potential kinase-interacting element. mdpi.comresearchgate.net The synthetic route to such molecules highlights the utility of the bromo-substituted quinoline core, which allows for further chemical modifications and the introduction of diverse functionalities. researchgate.net This adaptability is crucial for fine-tuning the biological activity and selectivity of the resulting compounds.

Furthermore, the broader class of fluoroquinolone derivatives is actively being investigated for the development of novel anticancer agents. mdpi.comnih.gov These efforts often involve modifying the core structure to enhance cytotoxic activity against tumor cells, underscoring the importance of the foundational quinoline building block in creating new therapeutic candidates. mdpi.comnih.gov The presence of both a bromine and a fluorine atom in this compound offers multiple reaction sites for chemists to elaborate upon, making it an attractive starting material for generating libraries of complex molecules for drug discovery screening.

Exploration in Radiopharmaceutical Development (e.g., Precursors for Positron Emission Tomography (PET) Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the administration of molecules labeled with positron-emitting radionuclides. The development of novel PET radioligands is essential for visualizing and quantifying biological processes at the molecular level in vivo. Quinoline derivatives have emerged as promising scaffolds for the creation of such imaging agents. researchgate.netnih.govnih.gov

Specifically, various radiolabeled quinoline derivatives have been investigated for PET imaging of targets like the peripheral benzodiazepine (B76468) receptor (PBR) and the cannabinoid type 2 (CB2) receptor, which is often over-expressed in tumor cells and is a marker for neuroinflammation. researchgate.netnih.govnih.gov For example, carbon-11 (B1219553) labeled 4-oxo-quinoline derivatives have been synthesized and evaluated as PET tracers for imaging the CB2 receptor. nih.govnih.govresearchgate.net These tracers have shown high specific binding and have been used to image neuroinflammation in animal models. nih.govresearchgate.net

A highly relevant parallel can be drawn from the development of 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), a PET tracer designed to measure the function of multidrug resistance-associated protein 1 (MRP1). nih.govnih.gov In this case, a bromo-substituted heterocyclic precursor, 6-bromo-7H-purine, is methylated using [¹¹C]methyl triflate to produce the final radiotracer. nih.gov This demonstrates a well-established strategy where the bromine atom is a resident part of the final molecule, while another position is used for radiolabeling. Given its structure, this compound could similarly serve as a precursor for radiolabeling, for instance, through N-alkylation with a positron-emitting tag, to create novel PET probes for various biological targets.

Table 1: Examples of Quinoline Derivatives in PET Tracer Development

RadiotracerTarget ReceptorPrecursor TypeApplication
[¹¹C]RS-016Cannabinoid Receptor 2 (CB2)4-oxo-quinolineImaging neuroinflammation nih.govresearchgate.net
[¹¹C]PK11195Peripheral Benzodiazepine Receptor (PBR)IsoquinolinecarboxamideImaging neuroinflammation, glioma imaging researchgate.net
[¹¹C]BMPMultidrug Resistance-Associated Protein 1 (MRP1)6-bromo-purineAssessing MRP1 transport function nih.govnih.gov

Contributions to Material Science Research (e.g., Organic Light-Emitting Diodes (OLEDs))

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in material science, particularly in the field of organic electronics. researchgate.net Quinoline-based materials have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs), which are central to the development of next-generation displays and lighting. researchgate.netuconn.edu

Quinoline derivatives are known to behave as p-type semiconductors and possess luminescent properties, often in the blue region of the spectrum, which is a critical component for full-color displays. researchgate.net Research has demonstrated the synthesis and characterization of quinoline-based materials for OLED applications. For example, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ) was synthesized and successfully used as a blue-emitting and electron-transporting material in an OLED device. uconn.edu This device exhibited bright blue emission with a peak wavelength of 425 nm. uconn.edu

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study and visualization of cellular processes. Quinoline derivatives have proven to be a versatile scaffold for the rational design of such probes, particularly fluorescent probes, due to their inherent photophysical properties. nanobioletters.comnih.gov

Researchers have successfully developed quinoline-based fluorescent probes for a variety of applications. For instance, fluoroquinolone-derived probes have been synthesized to study the penetration of antibiotics into bacteria and the mechanisms of drug efflux, which are crucial for understanding antimicrobial resistance. nih.govuq.edu.aursc.org Other custom-designed quinoline derivatives have been repurposed from therapeutic agents to serve as optical diagnostic probes, offering functionalities like Raman scattering, chirality, and fluorescence for multimodal imaging. acs.org

The quinoline framework is also a popular building block for fluorescent chemosensors capable of detecting specific metal ions, such as Zn²⁺ and Mg²⁺, in biological and environmental samples. nanobioletters.comrsc.org These probes often work through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of the target ion triggers a significant change in the probe's fluorescence. rsc.org Furthermore, quinoline-pyrene conjugates have been synthesized as probes for sensing intracellular pH. researchgate.net

The structure of this compound, featuring an amino group that can be readily functionalized and a fluorinated quinoline core that can influence fluorescence properties, makes it an excellent starting point for the development of novel chemical probes. By attaching specific recognition elements or environmentally sensitive fluorophores, this compound could be transformed into targeted probes to elucidate complex biological pathways with high precision.

Future Directions and Emerging Research Avenues for 6 Bromo 7 Fluoroquinolin 2 Amine

Development of Novel and Efficient Synthetic Methodologies for Cost-Effective Production

The advancement of therapeutic candidates based on the 6-bromo-7-fluoroquinolin-2-amine scaffold is contingent upon the development of novel, efficient, and cost-effective synthetic methodologies. Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents, leading to byproducts and high costs. plos.org To overcome these limitations, research is shifting towards greener and more sustainable approaches.

A significant area of development is the use of nanocatalysts. nih.gov These materials offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity. plos.org Nanocatalysts based on metals like iron, copper, cobalt, and ruthenium have been successfully employed in the synthesis of various quinoline derivatives, often in environmentally friendly solvents like water or ethanol. plos.orgnih.gov For instance, methods utilizing Fe3O4 nanoparticle-cellulose composites or copper-based nanocatalysts provide efficient and recyclable catalytic systems for quinoline synthesis. nih.gov Another innovative approach involves metal-free synthesis protocols, which utilize ionic liquids, simple acids or bases, or molecular iodine as catalysts, further enhancing the green credentials of the synthesis. nih.gov

Specifically for halo-substituted quinolines, scalable and practical syntheses are crucial for industrial application. Challenges in large-scale synthesis, such as the purification of insoluble compounds and the need for high-temperature cyclization steps, are being actively addressed. nih.gov Research into electrophilic cyclization of N-(2-alkynyl)anilines presents a mild and efficient route to produce 3-halogenated quinolines, a structural motif relevant to derivatives of this compound. nih.gov The development of one-pot synthesis methods, such as the three-component synthesis from aromatic amines, aldehydes, and tertiary amines, offers a streamlined and atom-economical route to 2-substituted quinolines. researchgate.net A known synthetic route to the parent 6-bromo-7-fluoroquinoline (B179352) involves the reaction of 3-fluoro-4-bromoaniline with glycerol (B35011), providing a foundational method that can be optimized for efficiency and cost. nih.gov

Advanced High-Throughput Screening and Assay Development for Target Identification and Validation

Identifying the biological targets of this compound and its derivatives is a critical step in drug discovery. Advanced high-throughput screening (HTS) technologies are instrumental in this process, allowing for the rapid testing of large compound libraries against a multitude of biological targets. oncotarget.comnih.gov HTS assays can be broadly categorized as biochemical (cell-free) or cell-based. nih.gov

Cell-based HTS assays are particularly valuable as they provide insights into a compound's activity in a more physiologically relevant context. nih.gov For instance, novel cell-based screens have been developed to identify quinoline derivatives that can activate the p53 tumor suppressor protein, a key target in cancer therapy. plos.org One such assay uses a multiplexed system to monitor the degradation of p53, enabling the identification of compounds with a specific stabilizing effect. plos.org Other cell-based assays are designed to screen for inhibitors of specific enzyme families, such as kinases, which are frequently implicated in cancer and inflammatory diseases. nih.govresearchgate.net The 4-anilinoquinoline scaffold, structurally related to this compound, is a well-known kinase inhibitor framework, and HTS is used to screen focused libraries of these compounds against various kinases. researchgate.net

Reporter gene assays are another powerful HTS tool. These assays use engineered cell lines that produce a measurable signal, such as light (luciferase) or color, in response to the modulation of a specific cellular pathway. oncotarget.com For example, HTS assays have been developed to identify modulators of the unfolded protein response (UPR), a cellular stress response pathway implicated in cancer. nih.gov Spectrophotometric and colorimetric assays have also been adapted for HTS to find inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key targets for anti-inflammatory drugs. researchgate.net The data generated from these diverse HTS campaigns can then be used to build a comprehensive profile of the biological activities of this compound derivatives, guiding further optimization efforts.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties. plos.orgmdpi.com For a scaffold like this compound, AI and ML can be integrated at multiple stages of the discovery pipeline.

One of the most exciting applications is de novo drug design, where generative AI models can create novel molecular structures from scratch. plos.org These models can be trained on large datasets of known active compounds and then guided to generate new molecules that are predicted to have high affinity for a specific biological target while also possessing desirable drug-like properties. plos.org For example, AI can be used to generate novel quinoline derivatives and predict their activity against specific cancer cell lines or kinases. nih.gov

ML models are also adept at building quantitative structure-activity relationship (QSAR) models. mdpi.com A 3D-QSAR model, for instance, can analyze a series of quinoline derivatives to identify the key structural features that are crucial for their biological activity. mdpi.com This information can then be used to design new analogs with enhanced potency. Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the highest probability of success. nih.gov By integrating explainable AI techniques, researchers can not only predict the properties of molecules but also understand the underlying chemical principles driving those properties, bridging the gap between computational models and a chemist's intuition.

Addressing Challenges in Biological Evaluation and Compound Optimization (e.g., In Vitro Solubility and Selectivity)

While the quinoline scaffold is a valuable starting point, derivatives often face challenges in biological evaluation and optimization, most notably poor aqueous solubility and lack of selectivity. Poor solubility can hinder a compound's absorption and distribution in the body, limiting its therapeutic potential. researchgate.net Strategies to improve the solubility of quinoline derivatives include the introduction of polar functional groups or the modification of the crystal packing energy of the molecule. nih.gov For example, replacing a hydrophobic substituent with a more hydrophilic group like a glycinamide (B1583983) has been shown to improve water solubility while maintaining potent biological activity. researchgate.net

Selectivity is another major hurdle. Many quinoline-based compounds, particularly kinase inhibitors, interact with multiple targets, which can lead to off-target side effects. nih.gov Achieving selectivity for a specific kinase or biological target is a key goal of compound optimization. This can be addressed through structure-based drug design, where knowledge of the target's three-dimensional structure is used to design molecules that fit precisely into the desired binding site. The strategic placement of substituents on the quinoline ring is crucial for enhancing selectivity. For example, modifications at the C-3 and C-6 positions of the quinoline scaffold have been explored to achieve selectivity against specific kinases like c-Met. nih.gov The fluorine atom at the C-6 or C-7 position, as seen in this compound, is a common feature in many quinolone antibiotics and is known to significantly improve activity. nih.gov

Exploration of Synergistic Effects with Other Chemical Entities in Research Models

The combination of multiple therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com Exploring the synergistic potential of this compound derivatives with other chemical entities is a promising avenue of research.

Quinoline derivatives have been shown to exhibit synergistic anticancer effects when combined with conventional chemotherapeutic agents. nih.govmdpi.com For example, a derivative of 6-fluoroquinoline (B108479) has demonstrated good activity in combination with other anticancer agents in in vitro studies. nih.gov The rationale behind this approach is that by targeting multiple pathways simultaneously, it is possible to overcome drug resistance and achieve a more durable therapeutic response. nih.gov For instance, a quinoline-based microtubule-targeting agent could be combined with a kinase inhibitor to attack cancer cells on multiple fronts. nih.gov

The molecular hybridization strategy, where two or more pharmacophores are combined into a single molecule, is another way to achieve synergistic effects. juniperpublishers.com A hybrid molecule containing a quinoline moiety and another active fragment, such as a 1,2,3-triazole, could have a dual mode of action and an improved selectivity profile. juniperpublishers.com Research into such conjugated hybrids is gaining momentum as a way to develop new prototypes for the treatment of cancer and other diseases. juniperpublishers.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Bromo-7-fluoroquinolin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of quinoline precursors. For example, bromination of 7-fluoroquinolin-2-amine using N-bromosuccinimide (NBS) in chloroform under reflux (60–80°C) achieves selective substitution at the 6-position . Optimization includes adjusting solvent polarity (e.g., DMF vs. chloroform) and catalyst use (e.g., FeCl₃ for electrophilic activation). Purity (>95%) is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms halogen integration. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak at 223.07 m/z). Infrared (IR) spectroscopy detects amino (N-H stretch ~3400 cm⁻¹) and aromatic C-Br bonds (500–600 cm⁻¹) .

Q. How do bromine and fluorine substituents influence the compound’s reactivity?

  • Methodological Answer : Bromine at C6 enhances electrophilicity, enabling nucleophilic substitution (e.g., with NaN₃ to form azido derivatives). Fluorine at C7 stabilizes the quinoline ring via electron-withdrawing effects, directing further functionalization to C5 or C8 positions. Computational studies (DFT) predict reactive sites by mapping electrostatic potential surfaces .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives as PRMT5 inhibitors?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substitutions at C3, C5, or C8 (e.g., chloro, methyl, or methoxy groups).
  • Step 2 : Test inhibitory activity in PRMT5-dependent cancer cell lines (e.g., MDA-MB-468) using methyltransferase assays (³H-SAM incorporation).
  • Step 3 : Compare IC₅₀ values with structural analogs (e.g., 7-Bromo-3-chloro-5-fluoroquinolin-2-amine, IC₅₀ = 0.88 µM) .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to PRMT5’s catalytic site.

Q. What strategies resolve contradictions in biological activity data among halogenated quinoline derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate data using orthogonal assays (e.g., cell viability vs. target engagement).
  • Batch Analysis : Ensure compound purity (>98% by HPLC) to rule out impurity-driven artifacts.
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., logP, polar surface area) to identify outliers. For example, discrepancies in IC₅₀ values for brominated vs. chlorinated analogs may arise from differential membrane permeability .

Q. How can functionalization at C6 and C7 be leveraged for targeted drug delivery?

  • Methodological Answer :

  • Click Chemistry : Introduce azide groups at C6 via nucleophilic substitution, then conjugate to alkyne-functionalized antibodies (e.g., trastuzumab) for HER2+ cancer targeting.
  • Prodrug Design : Modify the C7 fluorine to a hydrolyzable ester, enabling pH-dependent activation in tumor microenvironments .

Q. What in vitro and in vivo models are appropriate for assessing neurotoxicity or off-target effects?

  • Methodological Answer :

  • In Vitro : Primary neuron cultures (rat cortical neurons) treated with 10–100 µM compound; measure apoptosis (Annexin V) and mitochondrial stress (JC-1 dye).
  • In Vivo : Administer 5–20 mg/kg (IP) in zebrafish larvae; monitor locomotor activity (DanioVision) and organ toxicity via histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.